Methyl 5-bromo-2,3,4-trifluorobenzoate
Description
Methyl 5-bromo-2,3,4-trifluorobenzoate (C₈H₄BrF₃O₂) is a fluorinated aromatic ester featuring a bromine atom at the 5-position and fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring.
Properties
IUPAC Name |
methyl 5-bromo-2,3,4-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVMADPTUUTJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2,3,4-trifluorobenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2,3,4-trifluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,3,4-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 5-bromo-2,3,4-trifluorobenzyl alcohol.
Oxidation: Formation of 5-bromo-2,3,4-trifluorobenzoic acid.
Scientific Research Applications
Methyl 5-bromo-2,3,4-trifluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards target molecules . The ester group allows for easy modification, enabling the design of derivatives with improved properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with Methyl 5-bromo-2,3,4-trifluorobenzoate, enabling comparative insights:
Key Observations:
In contrast, (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane contains two fluorines, which may reduce its electrophilic reactivity compared to the trifluoro analog .
Core Ring Systems :
- The benzene ring in this compound offers predictable aromatic reactivity, while Ethyl 5-bromothiophene-2-glyoxylate features a thiophene ring , introducing sulfur-mediated electronic effects (e.g., increased π-electron density) .
The epoxide group in (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane adds ring-opening reactivity, absent in the ester-based compounds .
Commercial and Industrial Relevance
- Availability: Both this compound and Ethyl 5-bromothiophene-2-glyoxylate are discontinued, possibly due to niche applications or synthesis challenges (e.g., purification of polyfluorinated intermediates). In contrast, (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane remains available at a high cost, likely for specialized research in asymmetric synthesis or medicinal chemistry .
Biological Activity
Methyl 5-bromo-2,3,4-trifluorobenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and trifluoromethyl groups on a benzoate structure. The molecular formula is C8H4BrF3O2. The presence of these halogen substituents significantly influences its reactivity and biological interactions.
1. Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. Its structural features contribute to its ability to interact with bacterial membranes and inhibit growth.
- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate bacterial membranes more effectively. This property has been associated with increased toxicity towards Gram-positive bacteria.
- Case Study : In a study examining various fluorinated benzoates, this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those for non-fluorinated counterparts, indicating enhanced potency .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Methyl 2,4-difluorobenzoate | 64 | E. coli |
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines.
- Research Findings : A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM. The mechanism involved the activation of caspase pathways and subsequent DNA fragmentation .
- Table of Cytotoxicity Results :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 50 | Caspase activation |
| HeLa | 70 | DNA fragmentation |
| A549 | 65 | Reactive oxygen species generation |
3. Toxicological Profile
While this compound shows promising biological activity, its toxicological profile must also be considered.
- Toxicity Studies : Acute toxicity studies in animal models revealed that high doses led to significant organ damage, particularly in the liver and kidneys. Histopathological examinations indicated necrosis and inflammation .
- Safety Thresholds : The lethal dose (LD50) was determined to be approximately 200 mg/kg in mice, suggesting that while it has therapeutic potential, careful consideration of dosage is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
